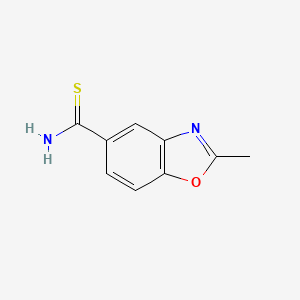

2-Methyl-1,3-benzoxazole-5-carbothioamide

Description

Propriétés

IUPAC Name |

2-methyl-1,3-benzoxazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-5-11-7-4-6(9(10)13)2-3-8(7)12-5/h2-4H,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIRTTMWNGAPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282409 | |

| Record name | 5-Benzoxazolecarbothioamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287217-54-2 | |

| Record name | 5-Benzoxazolecarbothioamide, 2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287217-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoxazolecarbothioamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzoxazole-5-carbothioamide typically involves the reaction of 2-aminophenol with isothiocyanates under specific conditions. One common method includes the use of 2-aminophenol and methyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as nanocatalysts or metal catalysts may also be employed to improve the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1,3-benzoxazole-5-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Methyl-1,3-benzoxazole-5-carbothioamide has the molecular formula and a molecular weight of 192.24 g/mol. Its structure features a benzoxazole ring, which is known for its diverse reactivity and ability to form various derivatives that exhibit significant biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. Research indicates that compounds with this scaffold can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may interact with specific cellular targets involved in cancer progression, leading to apoptosis in malignant cells.

- Case Study : In vitro studies demonstrated that derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116), showcasing IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HCT-116 | 15.0 |

Antimicrobial Properties

The compound also displays antimicrobial activities against various pathogens:

- Bacterial Inhibition : Studies have shown significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 7.81 µM .

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | 15.62 |

Synthetic Methodologies

The synthesis of this compound can be achieved through several innovative methods:

Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize environmentally friendly protocols:

- Catalytic Methods : Utilizing nanocatalysts such as magnetic solid acids has shown to enhance yield and reduce reaction times significantly.

| Synthesis Method | Yield (%) | Reaction Time |

|---|---|---|

| Nanocatalyst Method | 85% | 45 min |

| Traditional Method | 60% | 120 min |

Neuroprotective Effects

Emerging research suggests that benzoxazole derivatives may offer neuroprotective benefits:

Mécanisme D'action

The mechanism of action of 2-Methyl-1,3-benzoxazole-5-carbothioamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms. In cancer research, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with structurally related heterocycles, emphasizing substituents, heterocycle type, and functional groups.

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Heterocycle Differences : Benzoxazole (O and N) vs. benzothiazole (S and N) vs. benzothiadiazole (S and 2N) . Oxygen in benzoxazole reduces electron density compared to sulfur-containing analogs, influencing reactivity in electrophilic substitutions.

- This may improve binding to biological targets like enzymes or receptors .

Key Findings :

Physicochemical Properties

Activité Biologique

2-Methyl-1,3-benzoxazole-5-carbothioamide is a heterocyclic compound with the molecular formula C9H8N2OS. It is recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminophenol with isothiocyanates. A common method employs methyl isothiocyanate in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane at room temperature. This method yields the desired compound effectively and can be scaled for industrial production using continuous flow reactors to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, highlighting its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For example, it has shown activity against:

- Gram-positive bacteria : Bacillus subtilis

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these activities suggest that this compound is effective at relatively low concentrations .

| Microorganism | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 62.5 |

| Escherichia coli | 125 |

| Candida albicans | 31.25 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that benzoxazole derivatives can induce cytotoxic effects on various cancer cell lines including:

- Breast cancer cells (MCF-7)

- Lung cancer cells (A549)

- Liver cancer cells (HepG2)

In vitro studies reveal that these compounds can inhibit cell proliferation by targeting specific enzymes involved in cancer progression, such as topoisomerases .

The mechanism through which this compound exerts its biological effects involves interaction with molecular targets within microbial and cancerous cells:

-

Antimicrobial Mechanism :

- Disruption of cell membrane integrity.

- Inhibition of protein synthesis essential for microbial growth.

-

Anticancer Mechanism :

- Inhibition of enzymes like topoisomerases that are crucial for DNA replication.

- Induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

A notable study explored the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines, revealing that compounds similar to this compound exhibited varying degrees of potency against breast and lung cancer cells. The presence of electron-donating groups in the structure was correlated with enhanced activity .

Another investigation focused on the antimicrobial efficacy of related compounds against drug-resistant strains, demonstrating that modifications in the benzoxazole structure could significantly influence biological activity .

Q & A

Q. What are the primary synthetic routes for 2-Methyl-1,3-benzoxazole-5-carbothioamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclization of 2-aminophenol derivatives with carboxylic acid precursors. A common approach involves:

Condensation : Reacting methyl-3-amino-4-hydroxybenzoate with aryl acids (e.g., substituted phenylacetic acid) under reflux in ethanol or DMF for 15–24 hours to form methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates .

Functionalization : Treating the ester intermediate with hydrazine hydrate to form carbohydrazides, followed by reaction with aryl isothiocyanates to introduce the carbothioamide group .

Key Variables :

- Catalysts (e.g., nano-ZnO or mesoporous titania-alumina) improve cyclization efficiency .

- Solvent polarity (DMF vs. ethanol) affects reaction kinetics and purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ ion analysis) .

- NMR Spectroscopy : Distinguishes substituent positions (e.g., methyl at C2 vs. carbothioamide at C5) via ¹H/¹³C chemical shifts .

- Melting Point Analysis : Validates purity; deviations >2°C indicate impurities .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Test carbonic anhydrase II inhibition via in vitro kinetic assays .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions. For example, nano-ZnO at 80°C in DMF increases cyclization efficiency by 20% compared to ethanol .

- Byproduct Monitoring : Use HPLC-PDA to detect intermediates (e.g., unreacted carbohydrazides) and adjust stoichiometry .

Q. What strategies resolve contradictions in bioactivity data across structurally similar benzoxazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) on target binding using molecular docking .

- Data Normalization : Control for assay variability (e.g., cell passage number, bacterial inoculum size) and validate with orthogonal assays (e.g., fluorescence-based viability vs. MTT) .

Q. How can pharmacokinetic properties (e.g., plasma stability) be evaluated for this compound?

Methodological Answer:

- In Vivo Studies : Administer the compound to Wistar rats and collect plasma samples at timed intervals. Quantify using LC-MS/MS with deuterated internal standards .

- Metabolite Identification : Incubate the compound with liver microsomes and analyze via HRMS/MS for oxidative metabolites (e.g., sulfoxidation of the carbothioamide group) .

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase II or microbial enzymes. Validate with MD simulations to assess binding stability .

- QSAR Modeling : Train models on benzoxazole derivatives’ inhibitory data to predict bioactivity .

Q. How does the carbothioamide group influence solubility, and what formulations address this?

Methodological Answer:

- Solubility Screening : Test in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400). The carbothioamide group reduces aqueous solubility due to hydrophobicity .

- Formulation Strategies : Use cyclodextrin inclusion complexes or liposomal encapsulation to enhance bioavailability .

Q. What are the stability risks under varying storage or reaction conditions?

Methodological Answer:

Q. How can researchers reconcile discrepancies in reported synthetic protocols (e.g., conflicting catalyst recommendations)?

Methodological Answer:

- Mechanistic Studies : Use in situ FTIR or NMR to track reaction pathways. For example, nano-ZnO may accelerate cyclization by stabilizing intermediates .

- Cross-Validation : Reproduce literature methods with strict controls (e.g., anhydrous solvents, inert atmosphere) and compare yields/purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.